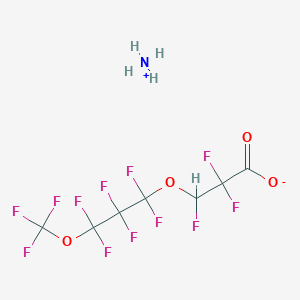![molecular formula C8H4ClF2NO B12863230 2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
2-Chloro-4-(difluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or other suitable precursors under specific conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields the desired benzoxazole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific properties, such as electrochemically stable dopants for organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For example, benzoxazole derivatives have been shown to inhibit enzymes like VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s unique structure allows it to bind to these targets and exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazole derivatives, such as:
Uniqueness
2-Chloro-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H4ClF2NO |
|---|---|
Peso molecular |
203.57 g/mol |
Nombre IUPAC |
2-chloro-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO/c9-8-12-6-4(7(10)11)2-1-3-5(6)13-8/h1-3,7H |
Clave InChI |
QKGPNFXPIOLXMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)

![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)

![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)



![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)

